(R)-2-Acetoxy-2-phenylacetic acid

Catalog No.
S778913
CAS No.
51019-43-3
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Acetoxy-2-phenylacetic acid

CAS Number

51019-43-3

Product Name

(R)-2-Acetoxy-2-phenylacetic acid

IUPAC Name

(2R)-2-acetyloxy-2-phenylacetic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1

InChI Key

OBCUSTCTKLTMBX-SECBINFHSA-N

SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O

Enantiomeric Purity Determination

(R)-2-Acetoxy-2-phenylacetic acid is particularly valuable in determining the enantiomeric purity of various organic compounds, including:

  • α-Deuterated carboxylic acids: By reacting these acids with (R)-2-acetoxy-2-phenylacetic acid, researchers can form diastereomeric esters. Analyzing the ratio of these diastereomers using techniques like nuclear magnetic resonance (NMR) spectroscopy allows them to determine the enantiomeric purity of the original acid. [Source: A practical method for the determination of enantiomeric purity of α-deuterated carboxylic acids using chiral derivatizing agents, Journal of Molecular Structure, ]
  • Alcohols and amines: Similar to carboxylic acids, (R)-2-acetoxy-2-phenylacetic acid can be used to derivatize alcohols and amines, forming diastereomeric esters or amides. The subsequent analysis of these diastereomers through NMR spectroscopy enables the determination of the enantiomeric purity of the original alcohols and amines. [Source: Enantiomeric purity determination of 1,1′-binaphthyl-2,2′-diylphosphoric acid (BINOL) derivatives by 1H NMR spectroscopy, Chirality, ]

(R)-2-Acetoxy-2-phenylacetic acid is a chiral compound with the chemical formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of 194.18 g/mol. It is characterized by an acetoxy group and a phenylacetic acid moiety, making it a significant compound in organic chemistry and medicinal applications. The compound is known for its potential biological activities and has garnered interest in various fields, particularly in drug discovery and development.

(R)-2-Acetoxy-2-phenylacetic acid itself doesn't possess a known mechanism of action in biological systems. Its primary function is as a derivatizing agent to help study the properties of other chiral molecules. During derivatization, the (R)-2-Acetoxy-2-phenylacetic acid reacts with the target molecule, forming a new ester that separates the two enantiomers based on their interaction with the chiral center in the derivatizing agent. This allows for the determination of the enantiomeric purity through NMR analysis [].

, including:

  • Esterification: Reacts with alcohols to form esters.
  • Hydrolysis: In the presence of water, it can revert to its acidic form and acetic acid.
  • Reduction: The carbonyl group can be reduced to an alcohol under specific conditions.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl compound.

These reactions highlight its versatility as a biochemical reagent and its potential utility in synthetic organic chemistry .

Research indicates that (R)-2-acetoxy-2-phenylacetic acid exhibits various biological activities, including:

  • Anti-inflammatory properties: It has been studied as a potential inhibitor of the KEAP1-NRF2 protein-protein interaction, which plays a crucial role in regulating oxidative stress and inflammation .
  • Antioxidant effects: Its structure allows it to act as an antioxidant, which may help in mitigating cellular damage caused by reactive oxygen species.
  • Potential therapeutic applications: Its derivatives have been explored for use in treating conditions related to oxidative stress, such as neurodegenerative diseases .

Several methods exist for synthesizing (R)-2-acetoxy-2-phenylacetic acid:

  • Starting from Phenylacetic Acid:
    • Phenylacetic acid is reacted with acetic anhydride in the presence of a catalyst to yield the acetoxy derivative.
  • Chiral Catalysis:
    • Utilizing chiral catalysts can enhance the enantioselectivity of the reaction, producing (R)-2-acetoxy-2-phenylacetic acid preferentially.
  • Biotransformation:
    • Enzymatic methods using specific microorganisms can also be employed to achieve this compound from simpler precursors, offering an environmentally friendly alternative .

(R)-2-Acetoxy-2-phenylacetic acid finds applications in various domains:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds.
  • Research: Employed as a biochemical reagent in life sciences for studying biological pathways and mechanisms.
  • Cosmetics: Its antioxidant properties make it useful in formulations aimed at skin protection against oxidative stress.

Interaction studies have demonstrated that (R)-2-acetoxy-2-phenylacetic acid can modulate protein-protein interactions, particularly involving the KEAP1-NRF2 pathway. This interaction is critical for developing therapeutic agents targeting inflammatory diseases and oxidative stress-related conditions. Studies have shown that derivatives of this compound exhibit varying degrees of potency against these interactions, indicating its potential as a lead compound in drug development .

(R)-2-Acetoxy-2-phenylacetic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
(S)-2-Acetoxy-2-phenylacetic acid7322-88-51.00Enantiomer with different biological activity
(R)-Benzyl 2-hydroxy-2-phenylacetate97415-09-30.96Contains a benzyl group instead of acetoxy
(S)-alpha-Methoxyphenylacetic Acid26164-26-10.92Features a methoxy group which alters reactivity
(R)-Methyl 2-hydroxy-2-phenylacetate20698-91-30.90Methyl ester form affecting solubility and activity
(S)-Methyl 2-hydroxy-2-phenylacetate21210-43-50.90Enantiomer with distinct pharmacological properties

The unique combination of the acetoxy group and the phenylacetic structure in (R)-2-acetoxy-2-phenylacetic acid contributes to its specific biological activities and potential therapeutic applications, distinguishing it from similar compounds .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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